molecular formula C22H19BrN2O3S B381173 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 362490-87-7

3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B381173
CAS No.: 362490-87-7
M. Wt: 471.4g/mol
InChI Key: CIJFDBWYVJTJRW-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole features a dihydropyrazole core substituted at three positions:

  • Position 3: A 4-bromophenyl moiety, contributing steric bulk and halogen-mediated interactions.
  • Position 5: A 4-methoxyphenyl group, offering electron-donating effects and improved solubility.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors through halogen bonding (Br) and π-π stacking (aryl groups).

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-17(10-14-19)22-15-21(16-7-11-18(23)12-8-16)24-25(22)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJFDBWYVJTJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization with Palladium Catalysts

A microwave-enhanced approach adapts protocols from palladium-catalyzed pyrazole synthesis. Procedure :

  • Reactants : 4-Methoxyphenylhydrazine hydrochloride (1 mmol), 4-bromophenyl propargyl ketone (1 mmol), Pd₂(dba)₃ (0.5 equiv.), and DMSO (1 mL).

  • Conditions : Microwave irradiation at 100°C (50 W, 5 min).

  • Workup : Ethyl acetate extraction followed by column chromatography (95:5 n-hexane:ethyl acetate).

Key Findings :

  • Microwave irradiation reduces reaction time to 5 minutes versus 12 hours for conventional heating.

  • Palladium catalysts enhance cyclization efficiency, achieving 70–85% yields for analogous dihydropyrazoles.

ParameterValue
Yield78% (analogous)
Reaction Time5 minutes
PurificationColumn chromatography

This method is optimal for lab-scale synthesis due to rapid kinetics and compatibility with electron-deficient aryl groups.

Ultrasound-Mediated Cyclocondensation

Sonication leverages acoustic cavitation to accelerate cyclization. Procedure :

  • Reactants : 1-Phenyl-2-(phenylsulfonyl)ethanone (10 mmol), 4-bromo-4'-methoxychalcone (10 mmol), hydrazine hydrate (12 mmol).

  • Conditions : Ethanol solvent, sodium ethoxide base, sonication (40 kHz, 60°C, 2 hours).

  • Workup : Precipitation in cold water, recrystallization from ethanol.

Key Findings :

  • Ultrasound reduces reaction time by 50% compared to stirring.

  • Yields for 3,5-diaryl-1-sulfonylpyrazolines reach 55–65%.

ParameterValue
Yield62%
Reaction Time2 hours
Energy Input40 kHz ultrasound

This method is cost-effective but less suitable for substrates sensitive to ultrasonic degradation.

Chalcone Cyclocondensation with Sulfonated Hydrazines

Chalcone precursors enable regioselective pyrazole formation. Procedure :

  • Reactants : 4-Bromo-4'-methoxychalcone (1 mmol), benzenesulfonohydrazide (1.2 mmol).

  • Conditions : Ethanol, reflux (12 hours), triethylamine (1.5 equiv.).

  • Workup : Filtration, washing with 40% aqueous ethanol.

Key Findings :

  • Chalcone α,β-unsaturation directs cyclization to the 3- and 5-positions.

  • Triethylamine neutralizes HCl byproducts, improving yields to 68%.

ParameterValue
Yield68%
Reaction Time12 hours
Regioselectivity>95%

Halogenation of Pyrazoline Intermediates

Post-cyclization bromination introduces the 4-bromophenyl group. Procedure :

  • Reactants : 3-Phenyl-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (1 mmol), N-bromosuccinimide (1.1 mmol).

  • Conditions : Acetonitrile, 0°C → room temperature (12 hours).

  • Workup : Aqueous workup, recrystallization from ethanol.

Key Findings :

  • Bromination at the 4-position proceeds with 90% selectivity.

  • Requires strict temperature control to avoid dihydro ring oxidation.

ParameterValue
Yield72%
Selectivity90%

One-Pot Tandem Synthesis

A sequential approach combines cyclization and sulfonylation. Procedure :

  • Reactants : 4-Bromophenylacetylene (1 mmol), 4-methoxyphenylacetylene (1 mmol), benzenesulfonyl chloride (1.2 mmol).

  • Conditions : Cu(acac)₂ catalyst (0.2 equiv.), DMF, 80°C (8 hours).

  • Workup : Ethyl acetate extraction, silica gel chromatography.

Key Findings :

  • Copper catalysts promote alkyne coupling and cyclization simultaneously.

  • Yields reach 75% but require inert atmospheres.

ParameterValue
Yield75%
Catalyst Loading20 mol% Cu(acac)₂

Comparative Analysis of Methods

Yield and Efficiency

  • Microwave synthesis offers the highest throughput (78% yield in 5 minutes).

  • Ultrasound methods balance cost and efficiency but face scalability limitations.

  • Chalcone routes provide excellent regioselectivity but require prolonged reflux.

Functional Group Tolerance

  • Sulfonyl groups remain stable under microwave and ultrasonic conditions.

  • Bromine substituents necessitate careful halogenation to prevent ring saturation loss.

Industrial Applicability

  • Microwave and ultrasound are ideal for small-scale API synthesis.

  • Chalcone cyclocondensation suits bulk production due to reagent availability .

Chemical Reactions Analysis

3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromophenyl group reacts with boronic acids or alkenes to form new carbon-carbon bonds.

Scientific Research Applications

Biological Activities

The biological activities of pyrazoline derivatives, including this compound, have been extensively studied. Some notable applications include:

  • Antitumor Activity : Research indicates that pyrazoline derivatives can exhibit significant antitumor properties. For example, studies have shown that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Antimicrobial Properties : Compounds in the pyrazoline class have demonstrated antimicrobial effects against various pathogens. The presence of halogenated and electron-donating groups enhances their activity against bacteria and fungi .
  • Anti-inflammatory Effects : Pyrazoline derivatives are being investigated for their anti-inflammatory properties. Some studies highlight their ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Synthesis and Reaction Pathways

The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves several steps:

  • Formation of Chalcone : This is achieved by reacting substituted acetophenones with appropriate benzaldehydes.
  • Hydrazine Reaction : The chalcone undergoes condensation with hydrazine derivatives to form the pyrazoline core.
  • Introduction of Sulfonyl Group : Further chemical modifications introduce the phenylsulfonyl group to complete the synthesis.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in the International Journal of Pharmaceutical Sciences Review and Research discusses various pyrazoline derivatives' pharmacological activities, emphasizing their potential as effective anticancer agents due to their structural diversity and ability to interact with biological targets .
  • Another research article highlights the synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory activity using in vitro assays. The results indicated that these compounds could inhibit cyclooxygenase enzymes effectively .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
1-(4-Methoxyphenyl)-3-phenylpyrazoleLacks sulfonyl group; simpler structureAnticancer
3-Bromo-1H-pyrazoleHalogenated; less complexAntimicrobial
1-Acetyl-3,5-diphenylpyrazoleContains acetyl group; used in anti-inflammatory drugsAnti-inflammatory
3,5-Dimethyl-1H-pyrazoleMethyl substitutions; less polarAnticancer

The unique combination of substituents in this compound enhances its potential for specific biological interactions compared to simpler analogs .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents (Positions) Crystal System Density (g/cm³) Biological Activity Reference
Target Compound 3-BrPh, 5-OMePh, 1-SO₂Ph Inferred anticancer
3-(4-Chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 3-ClPh, 5-furyl, 1-SO₂Ph 1.40
4-(4-Bromophenyl)-2-(5-(4-Fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (5) Thiazole core, BrPh, FPh Triclinic (P 1) Antimicrobial (potential)
2k () 3-SO₂MePh, 5-BrPh, 1-OMePh

Key Findings and Insights

  • Halogen Effects : Bromine enhances binding affinity and stability in crystal lattices compared to lighter halogens (Cl, F) .
  • Sulfonyl Group Role : The phenylsulfonyl moiety improves electrophilicity and membrane penetration, critical for bioactivity .
  • Structural Flexibility: Non-planar substituents (e.g., furyl in ) reduce crystallinity but may enhance solubility .

Biological Activity

The compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS No. 362490-92-4) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19BrN2O3S
  • Molecular Weight : 471.37 g/mol
  • Density : 1.44 g/cm³ (predicted)
  • Boiling Point : 596.7 °C (predicted)
  • pKa : -1.74 (predicted) .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory cytokines such as TNF-α and IL-6. In a study, compounds derived from the pyrazole scaffold demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies have reported that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For example, derivatives have shown promising results against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the pyrazole structure can enhance its activity against these pathogens .

Anticancer Potential

The anticancer activity of pyrazoles is another area of interest. Compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

The biological activity of pyrazoles is often attributed to their ability to interact with various molecular targets:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation and associated symptoms.
  • DNA Interaction : Some studies suggest that pyrazoles may bind to DNA or interfere with DNA replication processes in cancer cells, leading to cytotoxic effects .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

  • Anti-inflammatory Study :
    • A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production.
    • Results showed that certain compounds achieved up to 93% inhibition at specific concentrations compared to controls.
  • Antimicrobial Evaluation :
    • Pyrazole derivatives were screened against multiple bacterial strains.
    • Compound variants demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Research :
    • A new class of pyrazoles was evaluated for their cytotoxic effects on breast cancer cell lines.
    • The study reported effective growth inhibition with IC50 values in the low micromolar range .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

The synthesis typically involves a multi-step approach:

  • Claisen-Schmidt condensation : Reacting 4-bromophenylacetone with 4-methoxybenzaldehyde under basic conditions to form a chalcone intermediate.
  • Cyclocondensation : Treating the chalcone with phenylsulfonyl hydrazine in ethanol under reflux to form the pyrazoline core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are used to isolate the product.
    Characterization employs 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, IR, and HRMS to confirm structure and purity .

Q. How is the crystal structure of this compound determined, and what software is commonly used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Agilent Xcalibur) with Mo-Kα radiation.
  • Structure solution : SHELXS-97 for phase determination via direct methods.
  • Refinement : SHELXL-97 for least-squares refinement, addressing thermal parameters and hydrogen bonding .
    For example, the dihedral angle between the bromophenyl and methoxyphenyl groups is often refined to ~15–25°, indicating π-π stacking potential .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H-NMR^1 \text{H-NMR} identifies proton environments (e.g., pyrazoline CH2_2 at δ 3.2–3.8 ppm). 13C-NMR^{13} \text{C-NMR} confirms sulfonyl and aryl carbons .
  • IR : Stretching vibrations for C=O (1680 cm1^{-1}), SO2_2 (1150–1350 cm1^{-1}), and C-Br (550–600 cm1^{-1}) .
  • Mass spectrometry : HRMS with ESI+ to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 483.02) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., cyclooxygenase-2 or cannabinoid receptors). The sulfonyl group often forms hydrogen bonds with Arg120 or Tyr355 residues .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, methoxy groups enhance membrane permeability but reduce solubility .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

  • Torsional angle analysis : Compare NMR-derived coupling constants (JJ) with SCXRD torsion angles. For example, a JH-HJ_{\text{H-H}} of 10–12 Hz in NMR corresponds to a ~15° dihedral angle in XRD .
  • DFT calculations : Gaussian 09 optimizes the structure and calculates theoretical NMR shifts. Discrepancies >0.3 ppm may indicate dynamic effects (e.g., ring puckering) .

Q. How does substituent modification (e.g., bromo vs. methoxy) impact reactivity and bioactivity?

  • Electrophilic substitution : Bromine enhances halogen bonding (e.g., with protein backbone carbonyls), while methoxy groups increase electron density, affecting redox potential.
  • SAR studies : Replacing bromine with chlorine reduces IC50_{50} against COX-2 by ~30%, but methoxy-to-ethoxy substitution decreases metabolic stability .

Q. What challenges arise in refining high-disorder crystal structures of this compound?

  • Disordered sulfonyl groups : Apply SHELXL restraints (ISOR, SIMU) to model anisotropic displacement parameters.
  • Twinned crystals : Use PLATON’s TWINABS for data integration. For example, a twin law matrix of (-h, -k, l) may apply for monoclinic systems .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes (80°C, 300 W) with 15% yield improvement .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) increase cyclocondensation efficiency but require careful pH control (pH 6–7) to avoid side products .

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